MMPSI MMPSI Selective caspase 3 and 7 inhibitor (IC50 = 1.7 μM, caspase-3). Reduces ischemic-induced apoptosis (IC50 = 0.5 μM). Shows cardioprotective effects.

Brand Name: Vulcanchem
CAS No.: 220509-74-0
VCID: VC0005308
InChI: InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1
SMILES: Array
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35 g/mol

MMPSI

CAS No.: 220509-74-0

Cat. No.: VC0005308

Molecular Formula: C14H16N2O5S

Molecular Weight: 324.35 g/mol

* For research use only. Not for human or veterinary use.

MMPSI - 220509-74-0

Specification

CAS No. 220509-74-0
Molecular Formula C14H16N2O5S
Molecular Weight 324.35 g/mol
IUPAC Name 5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Standard InChI InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1
Standard InChI Key SLQMNVJNDYLJSF-VIFPVBQESA-N
Isomeric SMILES COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Canonical SMILES COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

Caspase-3/7 Inhibitor I (CAS 220509-74-0) is a synthetic small molecule with the systematic name 5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione. Its molecular formula, C₁₄H₁₆N₂O₅S, corresponds to a molecular weight of 324.4 Da . The compound crystallizes as a stable solid, exhibiting solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility, necessitating stock solutions in polar aprotic solvents for experimental use .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₅S
Molecular Weight324.4 Da
CAS Registry Number220509-74-0
Solubility>10 mM in DMSO
Purity≥95% (HPLC)

Structural Determinants of Caspase Selectivity

The inhibitor’s isatin core (indole-2,3-dione) provides a rigid scaffold that orients the sulfonamide moiety into the S2 subsite of caspases-3 and -7 . Comparative sequence analysis reveals that Tyr204, Trp206, and Phe256 in the S2 pocket of these caspases create a hydrophobic environment absent in other caspases, enabling selective binding . Mutagenesis studies demonstrate that substituting these residues with those found in caspase-9 (e.g., Leu271 in caspase-9) reduces inhibitor affinity by >50-fold, confirming the structural basis of selectivity .

Mechanisms of Caspase Inhibition

Allosteric Modulation via Dimer Interface Binding

Co-crystallization studies with caspase-7 demonstrate that Caspase-3/7 Inhibitor I occupies a hydrophobic cleft at the dimerization interface, distal from the active site . This binding stabilizes the procaspase monomer, preventing proteolytic activation. Mutations at the dimer interface (e.g., Asp148Ala in BIR2) abrogate inhibition, highlighting the dual dependency on both active site and dimer integrity .

Table 2: Inhibition Constants Across Caspases

CaspaseKi (nM)IC₅₀ (nM)Selectivity vs. Caspase-3
3601201x
71702102.8x
93100650051x
1>25,000>50,000>416x

Biological Efficacy and Cellular Effects

Apoptosis Suppression in Model Systems

In Jurkat T-cells treated with camptothecin, Caspase-3/7 Inhibitor I achieves 50% apoptosis inhibition (IC₅₀) at 50 μM, with near-complete suppression at 100 μM . Chondrocyte models show similar dose-dependency, with 44% and 98% inhibition at 10 μM and 50 μM, respectively . Remarkably, submicromolar concentrations (100 nM) suffice to block UV-induced apoptosis in HeLa cells, suggesting efficient cellular uptake and target engagement .

Anti-Inflammatory Activity via Caspase-1 Modulation

Beyond apoptosis, the inhibitor reduces interleukin-1β (IL-1β) secretion in LPS-stimulated macrophages by 70% at 10 μM, implicating cross-reactivity with inflammatory caspases . This dual functionality positions Caspase-3/7 Inhibitor I as a potential lead compound for diseases like rheumatoid arthritis and Alzheimer’s, where apoptosis and inflammation coexist.

Therapeutic Implications and Limitations

Cancer Therapy Resistance

Paradoxically, chronic exposure to Caspase-3/7 Inhibitor I (1 μM for 72 h) induces necroptosis in chemotherapy-resistant NSCLC cells, mediated by RIPK1/MLKL pathway activation . This context-dependent effect underscores the need for temporal regulation in therapeutic applications.

Emerging Structural Analogues and Future Directions

Second-generation analogues substituting the methoxymethyl group with fluorinated alkyl chains exhibit improved CNS bioavailability (logP = 1.2 vs. 0.8 for parent compound) while retaining nanomolar potency . Parallel efforts to exploit the dimer interface binding motif have yielded bivalent inhibitors with picomolar affinity, though these suffer from reduced cell permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator